molecular formula C10H9ClFNO B8732137 (Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone CAS No. 863454-79-9

(Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone

Cat. No. B8732137
CAS RN: 863454-79-9
M. Wt: 213.63 g/mol
InChI Key: FHRNSSUQTJBVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C10H9ClFNO and its molecular weight is 213.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

863454-79-9

Product Name

(Azetidin-1-yl)(3-chloro-4-fluorophenyl)methanone

Molecular Formula

C10H9ClFNO

Molecular Weight

213.63 g/mol

IUPAC Name

azetidin-1-yl-(3-chloro-4-fluorophenyl)methanone

InChI

InChI=1S/C10H9ClFNO/c11-8-6-7(2-3-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2

InChI Key

FHRNSSUQTJBVMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-chloro-4-fluorobenzoic acid (1.74 g, 10.0 mmol) in DCM (50 mL) was added oxalyl chloride (1.05 mL, 12.0 mmol) and DMF (1 drop). The mixture was stirred at ambient temperature for 16 hours and the DCM and excess oxalyl chloride evaporated in vacuo. The residual acid chloride and azetidine hydrochloride (1.12 g, 12 mmol) were taken up in DCM (25 mL) and triethylamine (4.18 mL, 30 mmol) added to the mixture, which was stirred at ambient temperature for 2 hours. The DCM was evaporated in vacuo, and the residue partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (50 mL). The ethyl acetate layer was washed sequentially with saturated aqueous sodium hydrogen carbonate and brine, dried (MgSO4), and evaporated. The residue was crystallized from ethyl acetate/isohexane to give the title compound (1.64 g).
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Quantity
4.18 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

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